1-Ethenyl-3-nitro-1H-pyrazole is a chemical compound classified under the pyrazole derivatives, characterized by its unique structure and functional groups. The molecular formula for this compound is , and it possesses a molecular weight of 139.11 g/mol. The compound is notable for its applications in various scientific fields, particularly in medicinal chemistry and agrochemicals.
1-Ethenyl-3-nitro-1H-pyrazole belongs to the class of organic compounds known as pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific pyrazole derivative features an ethenyl group and a nitro group, contributing to its reactivity and potential biological activity.
The synthesis of 1-ethenyl-3-nitro-1H-pyrazole can be achieved through several methods, primarily involving the reaction of appropriate precursors in controlled conditions. One common approach includes:
The reaction mechanism may involve nucleophilic substitution where the nucleophilic nitrogen of the pyrazole attacks the electrophilic carbon of the vinyl halide, leading to the formation of 1-ethenyl-3-nitro-1H-pyrazole. Monitoring the reaction progress through techniques such as thin-layer chromatography (TLC) ensures optimal yield and purity.
The molecular structure of 1-ethenyl-3-nitro-1H-pyrazole features a pyrazole ring with an ethenyl substituent at one nitrogen position and a nitro group at the third carbon position. This arrangement contributes to its unique chemical properties.
C=C1=NNC(=N1)C(=O)[N+]([O-])=O, indicating the connectivity of atoms within the molecule.1-Ethenyl-3-nitro-1H-pyrazole can undergo various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action for 1-ethenyl-3-nitro-1H-pyrazole is primarily related to its biological interactions:
The physical properties of 1-ethenyl-3-nitro-1H-pyrazole are summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 139.11 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
Chemical properties include:
1-Ethenyl-3-nitro-1H-pyrazole has several scientific uses:
The pyrazole ring in 1-ethenyl-3-nitro-1H-pyrazole is primarily constructed via [3+2] cycloadditions, leveraging dipolar intermediates or unsaturated precursors. Terminal alkynes serve as key substrates for reaction with diazo compounds or in situ-generated nitrile imines to yield 3-substituted pyrazoles. For example, silver-mediated cycloadditions between terminal alkynes and N-isocyanoiminotriphenylphosphorane ("CNN" building block) deliver pyrazole cores under mild conditions with broad functional group tolerance [2]. Similarly, copper-catalyzed sydnone-alkyne cycloadditions enable robust access to 1,4-disubstituted pyrazoles from arylglycines, though subsequent functionalization is required for the 3-nitro-1-ethenyl motif [2]. Regioselectivity challenges arise with unsymmetrical alkynes; electronic and steric directing groups (e.g., esters, trifluoromethyl) mitigate isomeric mixtures.
Table 1: Cycloaddition Routes to Pyrazole Intermediates
| Dipolar Component | Alkyne Substrate | Catalyst | Regioselectivity | Reference |
|---|---|---|---|---|
| N-isocyanoiminotriphenylphosphorane | Terminal alkynes | Ag(I) | High for 3-substituted | [2] |
| Diazoacetates | Ethynylboronates | None | Moderate | [9] |
| Sydnones | Terminal alkynes | Cu(I) | 1,4-Specific | [2] |
Introducing the nitro group at the pyrazole C-3 position encounters significant regioselectivity hurdles due to competing N-nitration and C-4/C-5 electrophilic attacks. Classical approaches employ N-nitration followed by thermal rearrangement. For example, treating pyrazole with HNO₃/H₂SO₄ generates N-nitropyrazole, which rearranges to 3-nitropyrazole in high-boiling solvents like benzonitrile at 145°C (yield: 60–75%) [3]. Direct C-nitration of 1-protected pyrazoles uses mixed-acid systems (HNO₃/Ac₂O) or solid-supported nitrating agents (SiO₂-BiNO₃), favoring C-3 substitution when sterically unhindered. For 1-ethenyl-3-nitro-1H-pyrazole, N-vinyl protection prior to nitration is impractical due to ethenyl group instability under strong acids. Thus, nitration typically precedes vinylation. Regiocontrol is achievable using:
The ethenyl group is installed via late-stage coupling reactions on pre-formed 3-nitropyrazole. Key strategies include:
Table 2: Vinylation Methods Comparison
| Method | Reagents | Catalyst/Base | Key Limitation |
|---|---|---|---|
| Heck Coupling | Ethylene, 3-Iodopyrazole | Pd(OAc)₂, PPh₃, K₂CO₃ | N-Protection required |
| N-Alkylation | Vinyl bromide | KOH, TBAB | Regioisomeric contamination |
| Dehydrogenative | Vinylboronic acid | Cu(OAc)₂, pyridine | Low yields (<40%) |
Sustainable synthesis focuses on atom economy, solvent reduction, and step efficiency:
Advanced catalysts address bottlenecks in yield and selectivity:
Table 3: Catalytic Systems for Key Transformations
| Reaction Step | Catalyst | Enhancement | Yield Range |
|---|---|---|---|
| Pyrazole Cyclization | AgOTf/neocuproine | Functional group tolerance | 70–99% |
| N→C Nitro Rearrangement | Solid acid zeolites | Solvent-free, recyclable | 60–75% |
| C–H Vinylation | [Ru(p-cymene)Cl₂]₂ | Acceptorless dehydrogenation | 45–65% |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: